
1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride
Vue d'ensemble
Description
“1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride” is a stimulant of the substituted phenethylamine class . It has been derived from selegiline and is also known as (-)-PPAP and N,α-dipropylphenethylamine .
Synthesis Analysis
The synthesis of this compound involves structure-activity relationship studies aiming to develop new spectrum central nervous system stimulants . These are devoid of MAO inhibitory potency and operate de facto as indirectly acting, non-releasing sympathomimetics . The derivatives synthesized for this purpose include 1-phenyl-2-propylaminopentane (PPAP) .Molecular Structure Analysis
The molecular formula of “1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride” is C14H23N . Its molar mass is 205.345 g·mol−1 .Chemical Reactions Analysis
The chemical reactions involving “1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride” are complex. It is taken up by the catecholamine axon terminal membrane and the vesicular membrane but is devoid of catecholamine-releasing property . As a result, it is a potent inhibitor of the uptake of indirectly acting sympathomimetic releasers and of the catecholamine transmitters .Applications De Recherche Scientifique
Synthesis and Chemical Properties :
- The synthesis of related compounds and their chemical properties have been studied. For instance, a study conducted by Guo Juan (2007) outlines the synthesis process for 2-Methyl-2-Hydroxy-1-Phenyl-1-Pentanone, a compound related to 1-Phenyl-2-(propylamino)-1-pentanone, and describes its yield and characterization (Guo Juan, 2007).
Catalytic Reactions :
- The use of certain ketones in catalytic reactions is explored. S. Sato et al. (1999) researched the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts, providing insights into the catalytic activity and selectivity for related ketone compounds (S. Sato et al., 1999).
Radiochemical Synthesis :
- M. Matarrese et al. (1997) discussed the synthesis of a potential radioligand for studying serotonin uptake sites in the human brain, demonstrating the use of similar ketones in radiochemical applications (M. Matarrese et al., 1997).
Neurological Research :
- Research by S. Okuyama et al. (2004) investigated the effects of conductor compounds of phenylpentane, which are structurally related to 1-Phenyl-2-(propylamino)-1-pentanone, on dopamine release using rat striatal slices. This study contributes to understanding the neurological impact of similar compounds (S. Okuyama et al., 2004).
Thermodynamic Studies :
- The thermodynamics of ketoreductase-catalyzed reactions involving 1-Phenyl-1-alkanones were explored by Y. B. Tewari et al. (2006), providing insights into the reaction equilibrium and thermodynamic properties of similar ketone compounds (Y. B. Tewari et al., 2006).
Mécanisme D'action
The mechanism of action of “1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride” is quite different compared to selegiline and other substituted phenethylamines . It is classified as a monoaminergic activity enhancer that stimulates the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . Unlike stimulants such as amphetamine, which release a flood of monoamine neurotransmitters in an uncontrolled manner, (-)-PPAP instead only increases the amount of neurotransmitters that get released when a neuron is stimulated by receiving an impulse from a neighboring neuron .
Safety and Hazards
The safety data sheet for a similar compound, 2-Phenyl-1-propanol, suggests that it is a combustible liquid . It advises to keep away from heat, sparks, open flames, and hot surfaces . In case of fire, it recommends using water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinction . It also advises storing the compound in a well-ventilated place and keeping it cool .
Orientations Futures
The therapeutic index for PPAP in animal models is greater than that of amphetamine while producing comparable improvements in learning, retention, and antidepressant effects in animal models . It has been proposed as a potential therapeutic for ADHD, Alzheimer’s disease, and depression based on preclinical findings .
Propriétés
IUPAC Name |
1-phenyl-2-(propylamino)pentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-3-8-13(15-11-4-2)14(16)12-9-6-5-7-10-12;/h5-7,9-10,13,15H,3-4,8,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYJWNXAJKZWEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC=C1)NCCC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



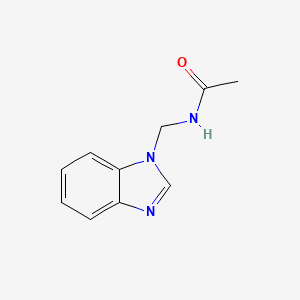
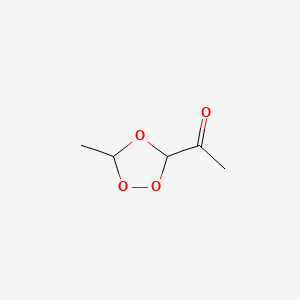
![2-Butanone, 3-[(2-hydroxyethyl)imino]- (9CI)](/img/no-structure.png)
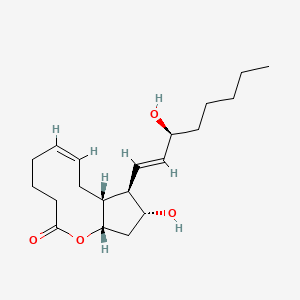
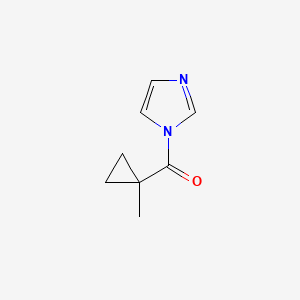


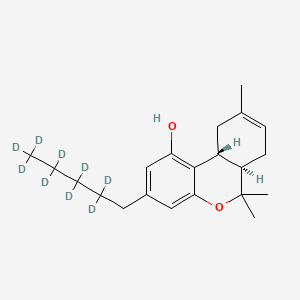
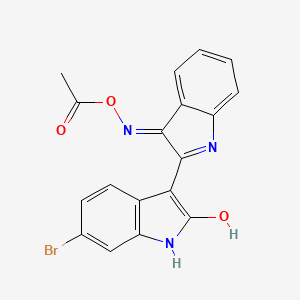
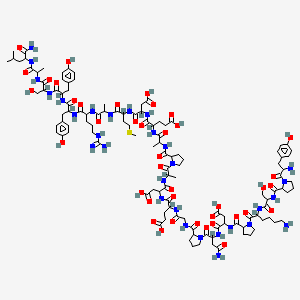
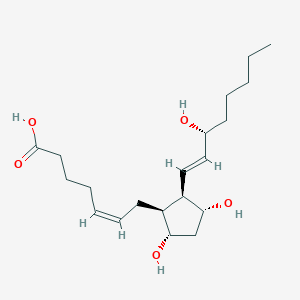
![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)